6-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-indole-2-carboxamide
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Overview
Description
6-Methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-indole-2-carboxamide is a complex organic compound featuring an indole core, a methoxy group, and a tetrahydroquinoline moiety. This compound is of interest due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the indole core, followed by the introduction of the methoxy group and the tetrahydroquinoline moiety. Key reactions include:
Friedel-Crafts acylation: to introduce the acyl group.
Methylation: to add the methoxy group.
Reduction: to form the tetrahydroquinoline structure.
Industrial Production Methods: In an industrial setting, the synthesis would be scaled up, ensuring the use of cost-effective reagents and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation, typically at the indole nitrogen or the methoxy group.
Reduction: Reduction reactions can target the carbonyl group in the tetrahydroquinoline moiety.
Substitution: Nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidized indole derivatives and methoxy derivatives.
Reduction: Reduced tetrahydroquinoline derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.
Pathways: The exact pathways depend on the biological context but could involve modulation of signaling pathways or inhibition of specific enzymes.
Comparison with Similar Compounds
Indole-2-carboxamide derivatives: Similar in structure but lacking the methoxy and tetrahydroquinoline groups.
Quinoline derivatives: Similar core structure but different substituents.
Uniqueness: The presence of both the methoxy group and the tetrahydroquinoline moiety distinguishes this compound from its analogs, potentially leading to unique biological and chemical properties.
This compound represents a fascinating area of study with potential applications across various scientific fields. Its unique structure and reactivity make it a valuable candidate for further research and development.
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Properties
IUPAC Name |
6-methoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-23-18-7-5-14(9-13(18)4-8-19(23)24)21-20(25)17-10-12-3-6-15(26-2)11-16(12)22-17/h3,5-7,9-11,22H,4,8H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGUWUMHJAGPSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=C(N3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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